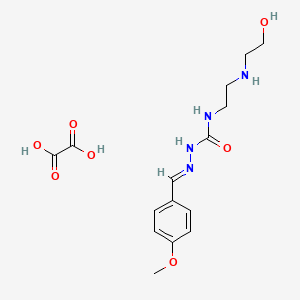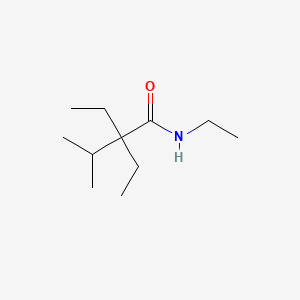
N,2,2-Triethyl-3-methylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,2-トリエチル-3-メチルブチルアミドは、分子式C11H23NOを持つ有機化合物です。これはブチルアミドの誘導体であり、ブチルアミドの骨格にエチル基とメチル基が結合しているのが特徴です。
製法
合成ルートと反応条件
N,2,2-トリエチル-3-メチルブチルアミドの合成は、通常、3-メチル酪酸とエチルアミンを制御された条件下で反応させることから行われます。反応は、チオニルクロリドまたは三塩化リンなどの脱水剤の存在下で行われ、アミド結合の形成が促進されます。反応混合物をその後還流加熱し、生成物を蒸留または再結晶によって精製します。
工業生産方法
工業的な環境では、N,2,2-トリエチル-3-メチルブチルアミドの生産には、効率と収率を高めるための連続フロープロセスが使用される場合があります。触媒と最適化された反応条件の使用により、生産プロセスをさらに改善できます。最終生成物は、通常、ろ過、蒸留、結晶化を含む一連の精製工程によって得られます。
化学反応解析
反応の種類
N,2,2-トリエチル-3-メチルブチルアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸またはケトンを生成するために酸化することができます。
還元: 還元反応は、アミド基をアミンに変換することができます。
置換: エチル基とメチル基は、適切な試薬との置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: 臭素 (Br2) や塩素 (Cl2) などのハロゲン化剤は、置換反応に使用することができます。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: 第一級または第二級アミンの生成。
置換: ハロゲン化誘導体の生成。
科学研究の応用
N,2,2-トリエチル-3-メチルブチルアミドは、科学研究においていくつかの応用があります。
化学: 有機合成における試薬として、およびより複雑な分子のビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療効果と、薬物開発のための前駆体として調査されています。
工業: 特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Triethyl-3-methylbutyramide typically involves the reaction of 3-methylbutyric acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
化学反応の分析
Types of Reactions
N,2,2-Triethyl-3-methylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N,2,2-Triethyl-3-methylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N,2,2-トリエチル-3-メチルブチルアミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
N,2,3-トリメチルブチルアミド: 異なる置換パターンを持つ類似の構造。
N,2,2-トリエチルブチルアミド: 3位にメチル基がない。
N,2,2-トリエチル-3-メチルペンタンアミド: より長い炭素鎖。
独自性
N,2,2-トリエチル-3-メチルブチルアミドは、その特定の置換パターンにより、独特の化学的および物理的特性を有するため、他に類を見ないものです。この独自性は、他の類似の化合物では効果的でない特定の用途において、この化合物を貴重な存在にしています。
類似化合物との比較
Similar Compounds
N,2,3-Trimethylbutyramide: Similar structure with different substitution pattern.
N,2,2-Triethylbutyramide: Lacks the methyl group at the 3-position.
N,2,2-Triethyl-3-methylpentanamide: Longer carbon chain.
Uniqueness
N,2,2-Triethyl-3-methylbutyramide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
51115-73-2 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC名 |
N,2,2-triethyl-3-methylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-6-11(7-2,9(4)5)10(13)12-8-3/h9H,6-8H2,1-5H3,(H,12,13) |
InChIキー |
SPHMMZWBAYSJSG-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(C)C)C(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


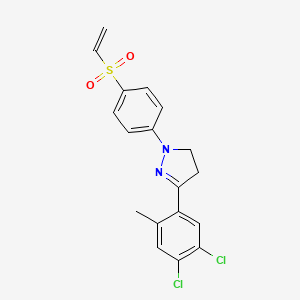
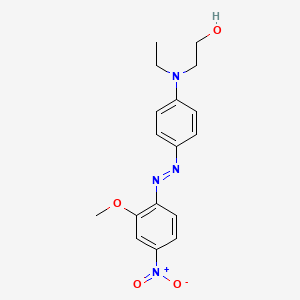
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
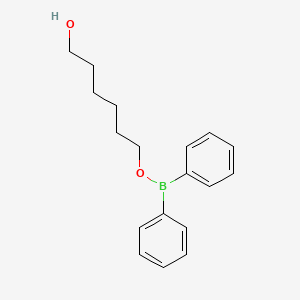
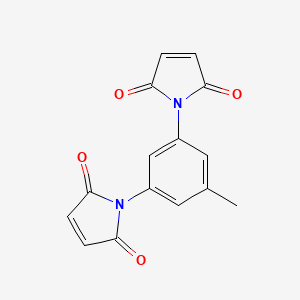
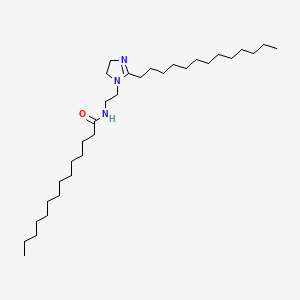
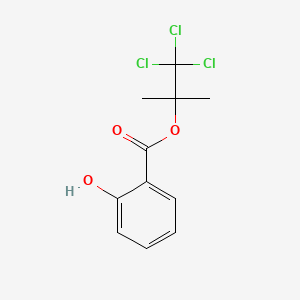
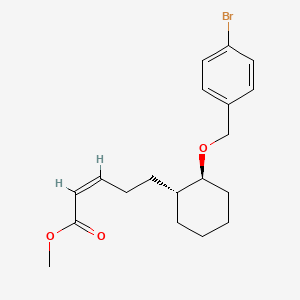

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

